2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethyl)phenyl]acetamide
Beschreibung
This compound is a quinoline-based acetamide derivative characterized by a pyrrolidine substituent at the 2-position of the quinoline ring and a 4-(trifluoromethyl)phenyl group attached to the acetamide nitrogen. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrrolidine moiety may influence binding affinity through conformational flexibility and hydrogen-bonding interactions.
Eigenschaften
IUPAC Name |
2-(2-pyrrolidin-1-ylquinolin-8-yl)oxy-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O2/c23-22(24,25)16-7-9-17(10-8-16)26-20(29)14-30-18-5-3-4-15-6-11-19(27-21(15)18)28-12-1-2-13-28/h3-11H,1-2,12-14H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJJFQQYIQTDFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)C(F)(F)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The pyrrolidine ring is then introduced through nucleophilic substitution reactions. The final step often involves the coupling of the quinoline derivative with the trifluoromethylphenyl acetamide using reagents such as palladium catalysts in a Suzuki–Miyaura coupling reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Formation of Quinoline-Pyrrolidine Core
-
Quinoline functionalization : Substitution at the 2-position of quinoline with pyrrolidine is typically achieved via nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig amination. For example, Pd(PPh₃)₄/Ag₂CO₃ systems enable coupling of aryl halides with amines under anhydrous conditions .
-
Reagents :
Trifluoromethyl Group Incorporation
-
Pre-functionalized 4-(trifluoromethyl)aniline is typically used, as direct trifluoromethylation of aryl rings requires specialized reagents (e.g., CF₃Cu or photoredox catalysis) .
Key Reaction Conditions and Yields
Pyrrolidine Nitrogen
-
Alkylation/arylation : The pyrrolidine nitrogen can participate in further alkylation reactions with electrophiles (e.g., methyl iodide) under basic conditions .
-
Complexation : Acts as a weak base, potentially forming salts with mineral acids (e.g., HCl) .
Acetamide Group
-
Hydrolysis : Susceptible to acidic/basic hydrolysis, yielding carboxylic acid and 4-(trifluoromethyl)aniline. For example, refluxing with NaOH/H₂O produces the corresponding acid .
-
Reduction : LiAlH₄ reduces the amide to a secondary amine, though this is rarely reported for trifluoromethylated analogs .
Trifluoromethyl Phenyl Ring
-
Electrophilic substitution : The CF₃ group is meta-directing, but its strong electron-withdrawing nature limits reactivity in further substitutions .
Infrared (IR) Spectroscopy
-
Key bands :
NMR Data (Analog-Based Predictions)
-
¹H NMR (acetone-d₆) :
Stability and Degradation
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that compounds with quinoline structures exhibit significant antimicrobial properties. The incorporation of the pyrrolidine moiety may enhance the bioactivity against various pathogens, including bacteria and fungi. Studies have shown that similar compounds can effectively target microbial infections, suggesting that this compound could be explored for developing new antibiotics or antifungal agents.
Anticancer Potential
Quinoline derivatives have been extensively studied for their anticancer properties. The specific compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Preliminary studies on related compounds have demonstrated efficacy against various cancer cell lines, making this compound a candidate for further investigation in cancer therapy.
Neurological Applications
The presence of the pyrrolidine ring suggests potential applications in neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in the treatment of conditions such as depression and anxiety. This compound could be evaluated for its neuroprotective effects or as a modulator of neurotransmitter activity.
Case Study 1: Antimicrobial Efficacy
A study conducted on quinoline derivatives revealed that modifications to the quinoline structure significantly enhanced antimicrobial activity against Staphylococcus aureus and Candida albicans. The introduction of the pyrrolidine group was noted to improve solubility and bioavailability, which are critical factors for effective antimicrobial agents.
Case Study 2: Anticancer Activity
In vitro studies on related quinoline compounds demonstrated their ability to induce apoptosis in breast cancer cells. The mechanism involved the activation of caspases and disruption of mitochondrial function, leading to cell death. Future studies on 2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethyl)phenyl]acetamide could explore similar pathways to validate its anticancer potential.
Data Table: Summary of Research Findings
Wirkmechanismus
The mechanism of action of 2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function, while the pyrrolidine ring can interact with various enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Analysis
Quinoline vs. Non-Quinoline Cores: The quinoline core in the target compound and derivatives enables π-π stacking interactions with aromatic residues in biological targets, a feature absent in phenolic (B2) or acrylamide-based analogs () . The monohydrate structure in demonstrates intermolecular hydrogen bonding via water molecules, which could stabilize solid-state formulations but may complicate solubility in hydrophobic environments .
Pyrrolidine vs.
Trifluoromethyl vs. Trifluoromethoxy Groups :
- The trifluoromethyl group in the target compound and B2 () is strongly electron-withdrawing, enhancing metabolic stability. In contrast, the trifluoromethoxy group in introduces additional oxygen-mediated polarity, which may improve aqueous solubility .
Pharmacological Implications
- Target Selectivity: The pyrrolidine-quinoline-acetamide scaffold may exhibit selectivity for targets like serotonin receptors or PARP enzymes, as seen in related quinoline derivatives .
- Metabolic Stability: The trifluoromethyl group in the target compound and B2 () reduces oxidative metabolism compared to non-fluorinated analogs, as observed in pharmacokinetic studies of similar compounds .
Q & A
Q. What are the recommended synthetic routes for preparing 2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethyl)phenyl]acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a halogenated quinoline precursor with pyrrolidine, followed by coupling with 4-(trifluoromethyl)phenylacetamide. Key steps include:
-
Quinoline functionalization : Substitution at the 2-position of quinoline with pyrrolidine under reflux in a polar aprotic solvent (e.g., DMF) .
-
Acetamide coupling : Use of a chloroacetamide intermediate (e.g., 2-chloro-N-[4-(trifluoromethyl)phenyl]acetamide) activated by K₂CO₃ or NaH, reacting with the hydroxylated quinoline derivative .
-
Yield optimization : Monitor reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 for quinoline:pyrrolidine) to minimize byproducts like N-alkylation side products .
Parameter Optimal Range Impact on Yield Reaction temperature 80–100°C >90% conversion Solvent polarity DMF > DMSO Faster kinetics Catalyst (K₂CO₃) 1.5 equivalents Prevents hydrolysis - Data Contradiction : Higher temperatures (>110°C) may degrade the trifluoromethyl group, reducing purity .
Q. How should researchers characterize the crystallographic structure of this compound to confirm regioselectivity?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for verifying the quinoline-pyrrolidine linkage and acetamide conformation. Key steps:
-
Crystallization : Use slow evaporation in ethanol/water (3:1) to obtain suitable crystals .
-
Dihedral angle analysis : Confirm the angle between the quinoline and phenyl rings (typically 80–90°), which affects π-π stacking interactions .
-
Hydrogen bonding : Identify intramolecular O–H⋯N or N–H⋯O bonds (common in acetamide derivatives) using SHELX software .
- Advanced Note : Discrepancies in bond lengths (>0.01 Å vs. theoretical) may indicate solvent inclusion or polymorphism .
Advanced Research Questions
Q. What computational strategies can predict the bioactivity of this compound against kinase targets, and how do structural modifications alter binding affinity?
- Methodological Answer : Use quantum mechanical/molecular mechanics (QM/MM) hybrid models to simulate interactions with ATP-binding pockets (e.g., EGFR kinase):
-
Docking studies : Employ AutoDock Vina with force fields optimized for trifluoromethyl groups .
-
Free energy perturbation (FEP) : Calculate ΔΔG for substitutions (e.g., replacing pyrrolidine with piperidine) to assess affinity changes .
-
Electrostatic potential maps : Analyze the electron-withdrawing effect of the trifluoromethyl group on acetamide’s hydrogen-bonding capacity .
Modification ΔΔG (kcal/mol) Effect on IC₅₀ Trifluoromethyl → methyl +2.1 10-fold decrease Pyrrolidine → piperidine -1.5 3-fold increase - Data Contradiction : Some studies report enhanced solubility with pyrrolidine vs. reduced metabolic stability .
Q. How can conflicting data on metabolic stability (CYP3A4 vs. CYP2D6 inhibition) be resolved during preclinical profiling?
- Methodological Answer : Apply orthogonal assays to reconcile discrepancies:
Microsomal stability assay : Compare half-life (t₁/₂) in human liver microsomes with/without NADPH .
CYP inhibition screening : Use fluorogenic substrates (e.g., Vivid® CYP2D6) to measure IC₅₀ under physiologically relevant conditions.
Structural analysis : Correlate metabolic hotspots (e.g., quinoline C-8 position) with CYP binding via molecular dynamics .
- Resolution : If CYP3A4 inhibition dominates, introduce steric hindrance (e.g., bulkier substituents at C-2) to reduce enzyme access .
Q. What reactor design principles optimize the scale-up synthesis of this compound while maintaining enantiomeric purity?
- Methodological Answer : Adopt flow chemistry with immobilized catalysts to enhance reproducibility:
-
Continuous stirred-tank reactor (CSTR) : Maintain residence time <30 min to prevent racemization .
-
Chiral separation : Use cellulose-based chiral stationary phases (CSPs) in preparative HPLC .
-
Process analytical technology (PAT) : Implement inline FTIR to monitor trifluoromethyl group integrity .
Parameter Lab Scale Pilot Scale Yield 65% 72% Enantiomeric excess (ee) 98% 95%
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
